molecular formula C17H18N2O4S B6395495 5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% CAS No. 1261968-95-9

5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%

Cat. No. B6395495
CAS RN: 1261968-95-9
M. Wt: 346.4 g/mol
InChI Key: FFDKSIWKCJXBOL-UHFFFAOYSA-N
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Description

5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid (5-PPSPA) is a simple organic compound with a molecular formula of C10H14NO4S. It is a derivative of piperidine and is used in various scientific research applications. It has a melting point of 214-216 °C and a boiling point of 310 °C. 5-PPSPA is a white crystalline solid with a slight odor. It has a solubility of 0.08 g/mL in water and is soluble in alcohols, ethers, and acetone.

Scientific Research Applications

5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. It is also used in the synthesis of various heterocyclic compounds and in the synthesis of biologically active compounds.

Mechanism of Action

5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% acts as a strong acid, donating a proton to the substrate. It can also act as a nucleophile, attacking electrophilic substrates. In addition, it can act as a base, accepting a proton from the substrate.
Biochemical and Physiological Effects
5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, phospholipase A2, and lipoxygenase. It also has anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% has several advantages for use in lab experiments. It is a relatively inexpensive and readily available reagent, and it is easy to handle and store. It is also stable at room temperature and has a long shelf life. The main limitation of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

Future research on 5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% could focus on its potential applications in drug discovery and development. It could also be used as a starting material for the synthesis of a variety of heterocyclic compounds and other biologically active compounds. In addition, further research could be conducted to explore its potential as an inhibitor of various enzymes and its potential anti-inflammatory, anti-oxidant, and anti-cancer effects. Finally, further research could be conducted to explore its potential as a catalyst in various reactions.

Synthesis Methods

5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% can be synthesized by reacting piperidine-4-sulfonyl chloride with 5-chloropicolinate. The reaction is conducted in an aqueous solution of sodium hydroxide at a temperature of 80-90 °C. The reaction is then quenched with dilute hydrochloric acid to produce the desired 5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%.

properties

IUPAC Name

5-(4-piperidin-1-ylsulfonylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-17(21)16-9-6-14(12-18-16)13-4-7-15(8-5-13)24(22,23)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDKSIWKCJXBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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